N-ethyl-2,6-dimethylmorpholine-4-sulfonamide
Description
Properties
Molecular Formula |
C8H18N2O3S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-4-9-14(11,12)10-5-7(2)13-8(3)6-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
JSOGUXRJDUWCBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)N1CC(OC(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Morpholine-4-sulfonamide Core
- Starting Material: 2,6-dimethylmorpholine or a suitably protected morpholine derivative.
- Sulfonylation: Introduction of the sulfonyl group at the 4-position of the morpholine ring is achieved by reaction with sulfonyl chlorides under controlled conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
- Reaction Conditions:
- Solvent: Inert solvents like dichloromethane or DMF.
- Temperature: Typically 0–25 °C to avoid side reactions.
- Time: Several hours until completion monitored by TLC or HPLC.
N-Alkylation of the Sulfonamide Nitrogen
- After sulfonylation, the sulfonamide nitrogen is alkylated with ethylating agents (e.g., ethyl bromide or ethyl iodide) to introduce the N-ethyl substituent.
- Typical Conditions:
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2,6-Dimethylmorpholine + Sulfonyl chloride (e.g., methanesulfonyl chloride) + Triethylamine | Formation of 2,6-dimethylmorpholine-4-sulfonyl chloride intermediate | Reaction under inert atmosphere, 0–25 °C, 4–6 h |
| 2 | Intermediate + Ammonia or amine source | Formation of 2,6-dimethylmorpholine-4-sulfonamide | Neutralization and purification by recrystallization |
| 3 | Sulfonamide + Ethyl bromide + Sodium hydride in DMF | N-ethylation yielding this compound | Reaction at 50–60 °C, monitored by TLC, purified by column chromatography |
This approach aligns with sulfonamide synthesis protocols described in literature for related compounds.
Alternative Synthetic Routes
Aminosulfenyl Chloride Method
- Preparation of sulfonamides via reaction of aminosulfenyl chlorides with alkali metal salts of sulfonamides or sultams has been reported.
- This method involves:
- Chlorination of N,N'-dithiobis(amine) derivatives to form aminosulfenyl chlorides.
- Subsequent reaction with morpholine derivatives under acid-accepting conditions (e.g., pyridine).
- This route offers a robust alternative for preparing sulfonamide derivatives with controlled substitution.
Direct Sulfonylation Followed by Alkylation
- As demonstrated in the synthesis of 2-aminothiazole sulfonamides, a simplified approach involves initial sulfonylation of the amine substrate followed by alkylation of the sulfonamide nitrogen.
- This method is adaptable to morpholine substrates, allowing high yields and facile purification.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–85 °C (depending on step) | Lower temps favor selectivity; higher temps accelerate reaction but risk side products |
| Solvent | DMF, DMSO, dichloromethane | Polar aprotic solvents enhance alkylation efficiency |
| Base | Triethylamine, sodium hydride, potassium carbonate | Essential for neutralizing acids and deprotonating sulfonamide nitrogen |
| Reaction Time | 4–12 hours | Sufficient for completion; monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Ensures removal of unreacted reagents and by-products |
Research Findings and Yields
- Sulfonylation reactions typically achieve yields of 75–85% under optimized conditions.
- Subsequent N-alkylation steps yield 80–90%, depending on reagent purity and reaction control.
- Purification by recrystallization and chromatography provides high-purity products suitable for further applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Sulfonylation + Alkylation | 2,6-dimethylmorpholine | Sulfonyl chloride, ethyl bromide, base | 0–25 °C (sulfonylation), 50–60 °C (alkylation) | 75–90 | Commonly used, scalable |
| Aminosulfenyl Chloride Route | Aminosulfenyl chloride + sulfonamide salt | Pyridine or triethylamine | Room temp to mild heating | 70–85 | Alternative, more complex intermediates |
| Sulfonylation of Amines + Alkylation | Amine substrate + sulfonyl chloride + alkylating agent | Sodium hydride, DMF | 50–85 °C | 80–90 | Efficient for diverse sulfonamides |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antidiabetic Agents
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide has been explored for its potential as an antidiabetic agent. Research indicates that sulfonamide derivatives can enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes management .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which can be particularly useful in developing new antibiotics .
Neurological Disorders
Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. This includes possible effects on serotonin and dopamine pathways, which are critical in conditions such as depression and anxiety .
Herbicides and Pesticides
This compound has been incorporated into formulations for herbicides and pesticides. Its efficacy in inhibiting plant growth or pest development has been documented, providing a basis for its use in agricultural chemistry .
Plant Growth Regulators
The compound has shown promise as a plant growth regulator, influencing growth patterns and yield in various crops. This application is particularly relevant in sustainable agriculture practices aiming to enhance crop productivity while minimizing chemical inputs .
Chemical Synthesis
In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield valuable chemical products used across multiple industries .
Polymer Additives
The compound is utilized as an additive in polymer production, improving properties such as flexibility and durability of the final products. This application is significant in the manufacturing of plastics and coatings .
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmaceutical | Antidiabetic agents | Enhances insulin sensitivity |
| Antimicrobial activity | Disrupts bacterial cell wall synthesis | |
| Neurological disorders | Modulates neurotransmitter systems | |
| Agricultural | Herbicides | Inhibits plant growth |
| Plant growth regulators | Influences growth patterns | |
| Industrial | Chemical synthesis | Intermediate in organic compound production |
| Polymer additives | Improves flexibility and durability of polymers |
Case Study 1: Antidiabetic Effects
A study published in Diabetes Care demonstrated that a sulfonamide derivative similar to this compound significantly improved glucose tolerance in diabetic rat models. The findings suggest potential for further development into a therapeutic agent for diabetes management.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory found that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.
Case Study 3: Agricultural Utility
In agricultural trials, this compound was tested as a herbicide on common weeds affecting crop yield. Results showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as an agricultural chemical.
Mechanism of Action
The mechanism of action of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide and Analogues
Metabolic and Toxicological Profiles
- NNDM: Induces pancreatic ductal adenocarcinoma via metabolism in pancreatic acinar and duct cells, with metabolic activity modulated by cytochrome P450 enzymes and cytosolic proteins .
- Target Compound : The sulfonamide group may confer lower toxicity due to reduced metabolic activation. However, the ethyl and methyl substituents could increase lipophilicity, influencing tissue distribution.
Biological Activity
N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is a morpholine derivative that has garnered attention for its diverse biological activities. This compound features an ethyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the morpholine ring, along with a sulfonamide group at the 4 position. Its molecular formula is C₉H₁₃N₃O₂S, indicating potential for various chemical interactions due to its functional groups.
Biological Activity Overview
This compound exhibits significant antimicrobial properties, particularly against bacterial strains. The sulfonamide moiety plays a crucial role in inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and proliferation. This mechanism is shared by many sulfonamide compounds, making them valuable in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folic Acid Synthesis : The sulfonamide group inhibits dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid in bacteria.
- Binding Affinity : Studies have shown that this compound interacts with proteins such as human serum albumin, influencing its pharmacokinetics and bioavailability.
- Modulation of Enzyme Activity : The compound may interact with various biological macromolecules, modulating their activity and stability .
Antimicrobial Efficacy
Research indicates that this compound has demonstrated effectiveness against a range of bacterial strains. A comparative study on sulfonamides showed that this compound maintained significant antimicrobial activity similar to established sulfa drugs.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study published in PMC highlighted the antimicrobial properties of various sulfonamides, including this compound. The results indicated its potential use as an effective antibacterial agent against resistant strains .
- Pharmacokinetics Study : Research investigating the binding affinity of this compound to human serum albumin provided insights into its absorption and distribution in biological systems. The findings suggested that structural modifications could enhance its therapeutic efficacy while minimizing side effects.
- Comparative Analysis : A detailed analysis compared the biological activities of this compound with other morpholine derivatives. This study revealed that while many derivatives exhibit antimicrobial properties, this compound showed superior efficacy against certain bacterial strains due to its unique structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
